molecular formula C12H10ClF3N4O B14121002 (NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine

(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine

Cat. No.: B14121002
M. Wt: 318.68 g/mol
InChI Key: NINUNZUZKJLDFY-KPSZGOFPSA-N
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Description

(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, an imidazole ring, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine typically involves multiple steps. One common approach starts with the preparation of the pyridine and imidazole intermediates, followed by their coupling and subsequent functionalization to introduce the hydroxylamine group.

    Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized by reacting 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions.

    Preparation of Imidazole Intermediate: The imidazole intermediate is prepared by reacting 2-methylimidazole with suitable reagents.

    Coupling Reaction: The pyridine and imidazole intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, under inert atmosphere.

    Introduction of Hydroxylamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the imidazole ring, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced pyridine or imidazole derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with chlorine and trifluoromethyl substituents.

    2-methylimidazole: Contains the imidazole ring found in the compound.

    Hydroxylamine derivatives: Compounds with the hydroxylamine functional group.

Uniqueness

The uniqueness of (NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H10ClF3N4O

Molecular Weight

318.68 g/mol

IUPAC Name

(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C12H10ClF3N4O/c1-6(19-21)10-5-20(7(2)18-10)11-9(13)3-8(4-17-11)12(14,15)16/h3-5,21H,1-2H3/b19-6+

InChI Key

NINUNZUZKJLDFY-KPSZGOFPSA-N

Isomeric SMILES

CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=N/O)/C

Canonical SMILES

CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NO)C

Origin of Product

United States

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